![molecular formula C17H14N4OS B2901104 N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-33-4](/img/structure/B2901104.png)
N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazine ring, which is endowed with unique physicochemical properties . In the single crystal X-ray structure of a related compound, the molecule is stabilized in a planar topography by an energetically productive N-to-Sσ* interaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the literature . The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Applications De Recherche Scientifique
Anti-Tubercular Agents
Compounds derived from N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide have been designed and synthesized for their potential as anti-tubercular agents . These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The most active compounds also demonstrated low cytotoxicity on human cells, indicating their potential for safe therapeutic use.
Kinase Inhibition
The compound’s derivatives are being explored for their role as kinase inhibitors . Kinase inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that cancer cells use for growth and survival. The synthesis processes and intermediates for these inhibitors are vital for developing effective treatments.
Thermal Safety in Chemical Synthesis
A related compound, (5,6-(dicarboxylate)-pyridin-3-yl) methyl-trimethyl ammonium bromide, has been studied for its thermal safety . Understanding the thermal decomposition characteristics and establishing a kinetic model is essential for safe production procedures in the synthesis of pharmaceuticals and agricultural chemicals where N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide might be used as an intermediate.
Crystal Structure Analysis
The crystal structure of related compounds has been determined to provide valuable information for further studies, such as investigating biological and physicochemical properties . Knowledge of the crystal structure is crucial for drug development, especially for optimizing synthetic procedures and understanding drug interactions at the molecular level.
Cytotoxic Activity Against Cancer Cell Lines
Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, which are related to N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide, have been synthesized and tested for their cytotoxicity against human cancer cell lines . These studies are fundamental in the search for new chemotherapeutic agents.
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target proteins or enzymes involved in the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a similar effect.
Propriétés
IUPAC Name |
N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-17(14-6-2-1-3-7-14)19-15-8-9-16(21-20-15)23-12-13-5-4-10-18-11-13/h1-11H,12H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHUEMWPOQGEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.